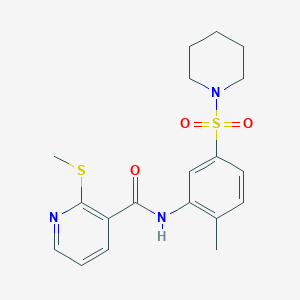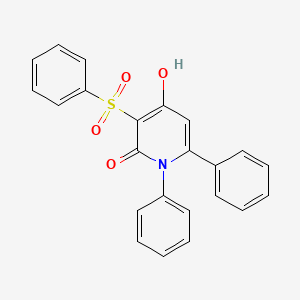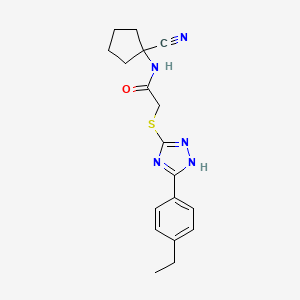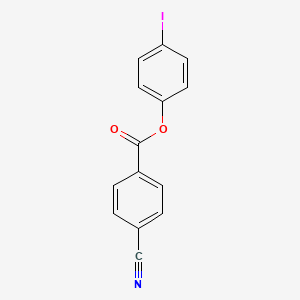
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is a complex organic compound known for its unique structure and properties. This compound is often used in scientific research due to its fluorescent properties, making it valuable in various biological and chemical applications .
Métodos De Preparación
The synthesis of 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one involves several steps. One common method includes the condensation of 3,3-dimethyl-1-propylindoline with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline moiety, using various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Medicine: Investigated for potential therapeutic applications, including its role in imaging and diagnostics.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. It selectively accumulates in mitochondria, and upon autophagy, the microenvironmental pH changes lead to protonation of the compound. This protonation causes a shift in the fluorescence emission, allowing for the differentiation between normal and autophagic mitochondria . The molecular targets include mitochondrial membranes and autophagosomes, with pathways involving pH-dependent fluorescence changes.
Comparación Con Compuestos Similares
Compared to other fluorescent probes, 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is unique due to its dual fluorescence emission properties. Similar compounds include:
Indole derivatives: Known for their biological activities and fluorescent properties.
Other cyclohexanone derivatives: Used in various chemical and biological applications.
These similar compounds may share some properties but differ in their specific applications and fluorescence characteristics.
Propiedades
Fórmula molecular |
C36H44N2O |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(2E,6E)-2-[(2Z)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]-6-[(2E)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O/c1-7-24-37-30-18-11-9-16-28(30)35(3,4)32(37)22-20-26-14-13-15-27(34(26)39)21-23-33-36(5,6)29-17-10-12-19-31(29)38(33)25-8-2/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3/b26-20+,27-21+,32-22-,33-23+ |
Clave InChI |
UAOXGSPRIIWFBL-UJRGAZCRSA-N |
SMILES isomérico |
CCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/CCC/C(=C\C=C/4\C(C5=CC=CC=C5N4CCC)(C)C)/C3=O)(C)C |
SMILES canónico |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4CCC)(C)C)C3=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)

![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)

![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)

![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
